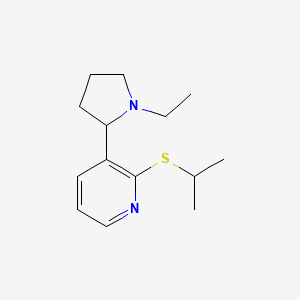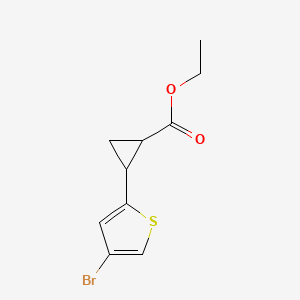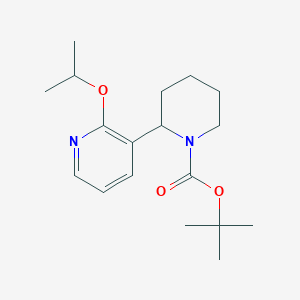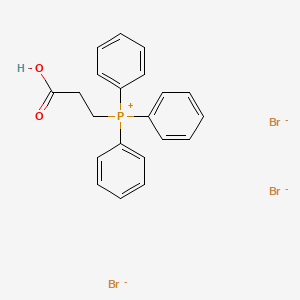
(2-Carboxyethyl)triphenylphosphoniumtribromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE typically involves the reaction of triphenylphosphine with 2-bromoacetic acid, followed by the addition of bromine . The reaction conditions often require a solvent such as tetrahydrofuran (THF) or dichloromethane, and the compound is sensitive to moisture . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the product.
化学反应分析
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are less commonly documented.
Reduction: The compound can be reduced, but this is less typical due to its stability.
Substitution: It is primarily used in substitution reactions, particularly for the α-bromination of ketones and ketone acetals. The major products formed are α-brominated ketones or ketone acetals.
科学研究应用
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a bromine transfer agent for selective α-bromination reactions.
Biology: Its applications in biology are less documented, but it may be used in studies involving brominated compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE involves the transfer of bromine atoms to target molecules. This process typically occurs through the formation of a bromonium ion intermediate, which then reacts with the substrate to form the brominated product . The molecular targets are usually ketones or ketone acetals, and the pathways involve the formation and stabilization of the bromonium ion .
相似化合物的比较
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE is unique due to its specific application in selective α-bromination reactions. Similar compounds include:
Triphenylphosphine: Used in various organic synthesis reactions but lacks the bromine transfer capability.
2-Bromoacetic Acid: A precursor in the synthesis of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE but not used as a bromine transfer agent.
Other Phosphonium Salts: These may have similar structures but different reactivity profiles and applications.
属性
分子式 |
C21H20Br3O2P-2 |
|---|---|
分子量 |
575.1 g/mol |
IUPAC 名称 |
2-carboxyethyl(triphenyl)phosphanium;tribromide |
InChI |
InChI=1S/C21H19O2P.3BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h1-15H,16-17H2;3*1H/p-2 |
InChI 键 |
MWTHFCFAFSOSPT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


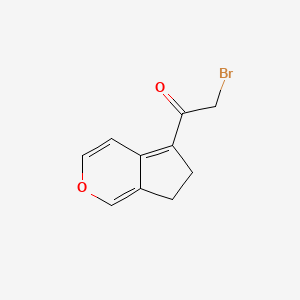
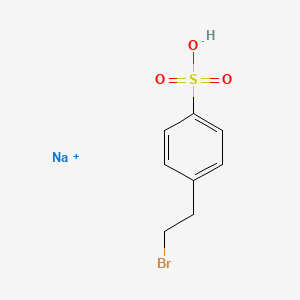
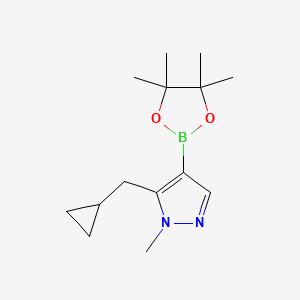
![[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol](/img/structure/B11822354.png)
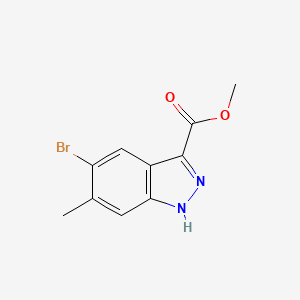
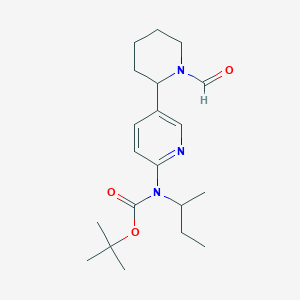
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
